3-Amino-7-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

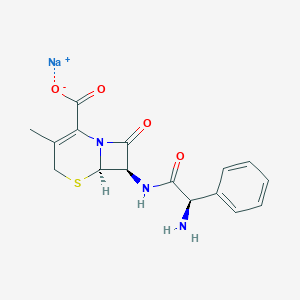

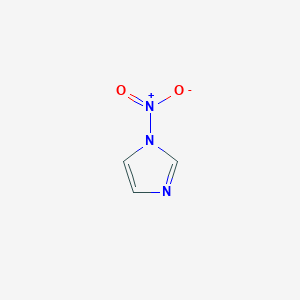

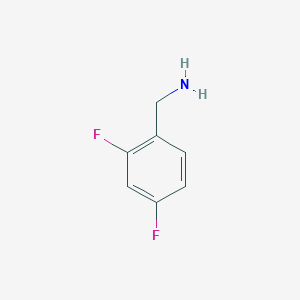

The compound 3-Amino-7-methyl-1H-indazole is a derivative of the 1H-indazole framework, which is a heterocyclic compound that has been extensively studied due to its relevance in various chemical and pharmaceutical applications. The indazole nucleus is a fused structure combining benzene and pyrazole rings, and the presence of amino and methyl groups at specific positions on the ring can significantly alter its chemical properties and biological activity.

Synthesis Analysis

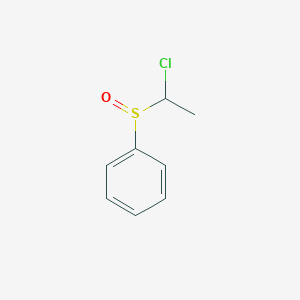

The synthesis of 1H-indazoles, including derivatives like 3-Amino-7-methyl-1H-indazole, can be achieved through the selective activation of o-aminobenzoximes in the presence of an amino group. This process uses methanesulfonyl chloride and triethylamine, and it is known for being mild and yielding the desired compounds in good to excellent yields . Although the provided data does not directly mention the synthesis of 3-Amino-7-methyl-1H-indazole, the general method for synthesizing 1H-indazoles could potentially be adapted for its production.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Amino-7-methyl-1H-indazole, they do provide insights into the structural analysis of related compounds. For instance, the crystal structures of isomeric triazoles have been established by X-ray crystallography, which could offer comparative data for understanding the structural aspects of indazole derivatives . The molecular structure is crucial for determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 3-amino-1,2,4-triazoles, which share some structural similarities with 3-Amino-7-methyl-1H-indazole, has been explored in various chemical reactions. These compounds can undergo solid-phase synthesis and react with carboxylic acids and hydrazines to yield triazole derivatives with regioselectivity . Additionally, the cyclecondensation of 3-amino-1,2,4-triazole with substituted methyl cinnamates has been studied, leading to the formation of triazolopyrimidinones, which suggests that 3-Amino-7-methyl-1H-indazole could also participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-7-methyl-1H-indazole are not directly reported in the provided papers. However, the synthesis and crystal structure of closely related compounds, such as 3-amino-4-morpholino-1H-indazole derivatives, have been described, indicating that these compounds can crystallize in the monoclinic system and possess inhibitory effects on cancer cell proliferation . These properties are indicative of the potential biological activity of 3-Amino-7-methyl-1H-indazole and its relevance in medicinal chemistry.

Scientific Research Applications

-

Synthesis of Indazoles

- Field : Organic Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

- Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

- Methods : The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .

-

β3-Adrenergic Receptor Agonist

- Field : Pharmacology

- Application : A series of new 1H-indazole compounds were designed, synthesized and evaluated as inhibitors of β3-AR agonist .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name |

7-methyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHNNWTAZPKPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-methyl-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)